Cas no 43152-90-5 (6-methylthian-3-one)
6-methylthian-3-one Chemical and Physical Properties
Names and Identifiers
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- 5,6-Dihydro-6-methyl-2H-thiopyran-3(4H)-one
- 6-methylthian-3-one
- 2H-Thiopyran-3(4H)-one, dihydro-6-methyl-
- TBA15290
- EN300-267287
- 4-Methyl-3-thiacyclohexanone
- 820-954-9
- 6-Methyldihydro-2H-thiopyran-3(4H)-one #
- 43152-90-5
- 3-Thiacyclohexan-1-one, 4-methyl
- GKSBXEZXFKWXMU-UHFFFAOYSA-N
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- MDL: MFCD20535256
- Inchi: 1S/C6H10OS/c1-5-2-3-6(7)4-8-5/h5H,2-4H2,1H3
- InChI Key: GKSBXEZXFKWXMU-UHFFFAOYSA-N
- SMILES: S1CC(CCC1C)=O
Computed Properties
- Exact Mass: 130.04523611g/mol
- Monoisotopic Mass: 130.04523611g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 42.4Ų
6-methylthian-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-267287-1g |
6-methylthian-3-one |
43152-90-5 | 95% | 1g |
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| Enamine | EN300-267287-5g |
6-methylthian-3-one |
43152-90-5 | 95% | 5g |
$3147.0 | 2023-09-11 | |
| Enamine | EN300-267287-10g |
6-methylthian-3-one |
43152-90-5 | 95% | 10g |
$4667.0 | 2023-09-11 | |
| Ambeed | A861241-1g |
6-Methylthian-3-one |
43152-90-5 | 95% | 1g |
$884.0 | 2023-03-01 | |
| Enamine | EN300-267287-0.05g |
6-methylthian-3-one |
43152-90-5 | 95% | 0.05g |
$252.0 | 2023-09-11 | |
| Enamine | EN300-267287-0.1g |
6-methylthian-3-one |
43152-90-5 | 95% | 0.1g |
$376.0 | 2023-09-11 | |
| Enamine | EN300-267287-0.25g |
6-methylthian-3-one |
43152-90-5 | 95% | 0.25g |
$538.0 | 2023-09-11 | |
| Enamine | EN300-267287-0.5g |
6-methylthian-3-one |
43152-90-5 | 95% | 0.5g |
$847.0 | 2023-09-11 | |
| Enamine | EN300-267287-1.0g |
6-methylthian-3-one |
43152-90-5 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-267287-2.5g |
6-methylthian-3-one |
43152-90-5 | 95% | 2.5g |
$2127.0 | 2023-09-11 |
6-methylthian-3-one Suppliers
6-methylthian-3-one Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 6-methylthian-3-one
Introduction to 6-methylthian-3-one (CAS No. 43152-90-5)
6-methylthian-3-one, identified by the Chemical Abstracts Service Number (CAS No.) 43152-90-5, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thiazole derivative class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural motif of 6-methylthian-3-one incorporates a sulfur atom in a five-membered ring, alongside a methyl group and a ketone functional group, which contribute to its unique chemical properties and reactivity.
The significance of 6-methylthian-3-one in modern research stems from its versatile pharmacophoric features. Thiazole derivatives, including 6-methylthian-3-one, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. Recent advancements in medicinal chemistry have highlighted the compound's potential in modulating enzyme activity and interfering with signaling pathways relevant to diseases such as cancer and neurodegenerative disorders. The presence of the ketone group in 6-methylthian-3-one allows for further derivatization, enabling the synthesis of analogs with enhanced bioactivity and selectivity.
One of the most compelling aspects of 6-methylthian-3-one is its role as a scaffold for drug discovery. Researchers have leveraged its structural framework to develop novel compounds with improved pharmacokinetic profiles. For instance, studies have demonstrated that derivatives of 6-methylthian-3-one can exhibit potent inhibitory effects on kinases and other enzymes implicated in tumor growth and progression. These findings align with the broader trend in oncology research, where thiazole-based compounds are being explored as candidates for targeted therapy.
The chemical synthesis of 6-methylthian-3-one involves multi-step reactions that typically begin with the formation of the thiazole ring. Common synthetic routes include cyclization reactions between thioamides or thiolactones with appropriate electrophiles. The introduction of the methyl group at the 6-position and the ketone at the 3-position are achieved through carefully controlled condensation and oxidation processes. Advances in synthetic methodologies have enabled more efficient and scalable production of 6-methylthian-3-one, facilitating its use in both academic and industrial research settings.
In terms of biological activity, 6-methylthian-3-one has been reported to possess notable properties that make it a promising candidate for further investigation. Preclinical studies have indicated that it may interfere with metabolic pathways commonly dysregulated in cancer cells, leading to growth inhibition and apoptosis. Additionally, its ability to modulate inflammatory responses has been observed in vitro, suggesting potential applications in treating chronic inflammatory diseases. These findings underscore the compound's therapeutic relevance and justify its continued exploration in drug development pipelines.
The pharmacological evaluation of 6-methylthian-3-one has been complemented by computational modeling studies, which help predict its interactions with biological targets. Molecular docking simulations have revealed that 6-methylthian-3-one can bind to specific pockets on enzymes such as cyclin-dependent kinases (CDKs) and protein tyrosine kinases (PTKs). Such interactions are critical for designing inhibitors that disrupt aberrant signaling cascades involved in disease pathogenesis. These computational approaches have accelerated the discovery process by allowing researchers to prioritize promising derivatives for experimental validation.
Recent publications have also highlighted the role of 6-methylthian-3-one in addressing neurodegenerative disorders. Its structural similarity to certain bioactive molecules found in natural products has led to investigations into its potential as a neuroprotective agent. Studies suggest that derivatives of 6-methylthian-3-one may mitigate oxidative stress and inflammation associated with conditions like Alzheimer's disease and Parkinson's disease. These observations open new avenues for therapeutic intervention and highlight the compound's broad applicability across multiple disease domains.
The safety profile of 6-methylthian-3-one is another critical consideration in its development as a pharmaceutical agent. Preliminary toxicology studies have assessed its acute and chronic toxicity, providing insights into its potential side effects. While preliminary results are encouraging, further comprehensive evaluations are necessary to ensure its safety for human use. Collaborative efforts between synthetic chemists, biochemists, and clinicians will be essential to bridge gaps in our understanding of 6-methylthian-3-one's safety profile.
Future directions in research on 6-methylthian-3-one include exploring its role in drug repurposing initiatives. Given its established biological activities, there may be existing therapeutic contexts where it could provide additional benefits when used alone or in combination with other agents. Drug repurposing offers a cost-effective and time-efficient strategy for bringing new treatments to market, particularly for neglected or understudied conditions. The unique properties of 6-methylthian-3-one make it an attractive candidate for such endeavors.
In conclusion, 6-methylthian-3-one (CAS No. 43152-90-5) represents a structurally intriguing compound with significant potential in pharmaceutical research. Its diverse biological activities, coupled with advances in synthetic chemistry and computational modeling, position it as a valuable scaffold for developing novel therapeutics. As our understanding of disease mechanisms continues to evolve, compounds like 6-methylthian-3-one will play an increasingly important role in addressing unmet medical needs across various therapeutic areas.
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